Benzyl 6-amino-5-methoxyindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-amino-5-methoxyindoline-1-carboxylate is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is a derivative of indoline, a significant heterocyclic system in natural products and drugs . Indoline derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-amino-5-methoxyindoline-1-carboxylate typically involves the reaction of indoline derivatives with appropriate reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield (84%) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-5-methoxyindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzyl 6-amino-5-methoxyindoline-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 6-amino-5-methoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzyl 6-amino-5-methoxyindoline-1-carboxylate can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial and anticancer properties.
Indole-5-carboxylic acid: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl 6-amino-5-methoxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C17H18N2O3/c1-21-16-9-13-7-8-19(15(13)10-14(16)18)17(20)22-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11,18H2,1H3 |
InChI Key |
BUVARGZTKSXFDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.